2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone
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Overview
Description
2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone is a complex organic compound characterized by the presence of a tert-butyl(diphenyl)silyl group and a dioxolane ring. This compound is often used in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like LiAlH4 (Lithium aluminium hydride) can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: PCC, DMP, in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: TBAF in THF (Tetrahydrofuran) at room temperature.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Deprotected hydroxyl compounds.
Scientific Research Applications
2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: In the synthesis of biologically active molecules and natural products.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group stabilizes the hydroxyl functionality, preventing unwanted reactions during synthetic processes. The dioxolane ring can participate in various chemical transformations, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxyethanol: Another silyl-protected compound used in organic synthesis.
tert-Butyldiphenylsilyloxyacetaldehyde: Used in stereocontrolled aldol reactions.
tert-Butyldimethylsilyloxyacetaldehyde: Similar protecting group with different reactivity.
Uniqueness
2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone is unique due to the combination of the silyl protecting group and the dioxolane ring, which provides enhanced stability and reactivity in synthetic applications.
Properties
Molecular Formula |
C25H32O4Si |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone |
InChI |
InChI=1S/C25H32O4Si/c1-7-22-23(29-25(5,6)28-22)21(26)18-27-30(24(2,3)4,19-14-10-8-11-15-19)20-16-12-9-13-17-20/h7-17,22-23H,1,18H2,2-6H3 |
InChI Key |
BMPVTWRKLCDPDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(O1)C(=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=C)C |
Origin of Product |
United States |
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